molecular formula C12H18O3 B12995621 (3-Isobutoxy-4-methoxyphenyl)methanol

(3-Isobutoxy-4-methoxyphenyl)methanol

Cat. No.: B12995621
M. Wt: 210.27 g/mol
InChI Key: SLXISQPIWZYONS-UHFFFAOYSA-N
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Description

(3-Isobutoxy-4-methoxyphenyl)methanol is an organic compound with the molecular formula C12H18O3 It is a phenolic derivative characterized by the presence of isobutoxy and methoxy groups attached to a benzene ring, along with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isobutoxy-4-methoxyphenyl)methanol typically involves the reaction of appropriate phenolic precursors with isobutyl bromide and methanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(3-Isobutoxy-4-methoxyphenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3-Isobutoxy-4-methoxyphenyl)methanol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Isobutoxy-4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. Its biological activities may be attributed to its ability to interact with cellular components, such as enzymes and receptors, thereby modulating their functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Isobutoxy-4-methoxyphenyl)methanol is unique due to the presence of the isobutoxy group, which imparts distinct steric and electronic properties compared to its analogs. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

[4-methoxy-3-(2-methylpropoxy)phenyl]methanol

InChI

InChI=1S/C12H18O3/c1-9(2)8-15-12-6-10(7-13)4-5-11(12)14-3/h4-6,9,13H,7-8H2,1-3H3

InChI Key

SLXISQPIWZYONS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)CO)OC

Origin of Product

United States

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